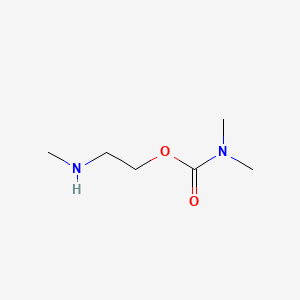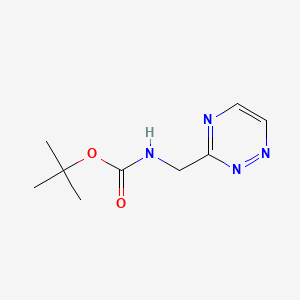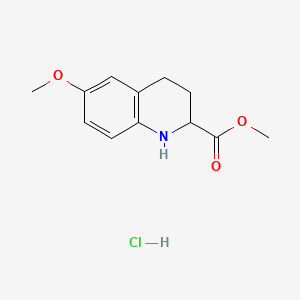
H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar is a peptide composed of 26 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence is of interest due to its potential biological activity and applications in various fields such as medicine, biochemistry, and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, typically protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
The peptide H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a reducing buffer.
Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.
Major Products Formed
Oxidation: Formation of dityrosine cross-links.
Reduction: Free thiol groups from disulfide bond reduction.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
The peptide H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar has several scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications as a drug candidate or biomarker.
Molecular Biology: Investigating gene expression and regulation mechanisms.
Industry: Use in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of this peptide depends on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate their activity. The molecular targets and pathways involved may include:
Receptor Binding: The peptide may bind to cell surface receptors, triggering intracellular signaling cascades.
Enzyme Inhibition: The peptide may inhibit or activate enzymes, affecting metabolic pathways.
Protein-Protein Interactions: The peptide may disrupt or stabilize protein complexes, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Lys: Similar sequence with a lysine residue at the C-terminus.
H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Gly: Similar sequence with a glycine residue at the C-terminus.
Uniqueness
The uniqueness of H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar lies in its specific amino acid sequence, which determines its biological activity and potential applications. The presence of multiple tyrosine and glutamic acid residues may contribute to its unique binding properties and reactivity.
Properties
CAS No. |
179986-95-9 |
|---|---|
Molecular Formula |
C195H296N54O56 |
Molecular Weight |
4292.835 |
InChI |
InChI=1S/C195H296N54O56/c1-17-101(12)155(243-184(298)146-38-25-73-246(146)188(302)117(197)82-106-39-49-112(253)50-40-106)185(299)226-125(29-18-19-67-196)189(303)247-74-27-36-144(247)182(296)224-122(60-64-151(263)264)160(274)218-104(15)187(301)245-72-24-34-142(245)180(294)214-92-149(260)219-121(59-63-150(261)262)164(278)240-139(90-154(269)270)168(282)217-103(14)159(273)242-141(94-251)191(305)249-76-28-37-145(249)183(297)225-124(62-66-153(267)268)165(279)222-123(61-65-152(265)266)166(280)229-129(78-97(4)5)171(285)238-137(88-147(198)258)176(290)221-118(30-20-68-210-192(201)202)162(276)234-134(85-109-45-55-115(256)56-46-109)174(288)235-133(84-108-43-53-114(255)54-44-108)167(281)216-102(13)158(272)241-140(93-250)179(293)233-128(77-96(2)3)169(283)220-119(31-21-69-211-193(203)204)163(277)237-136(87-111-91-209-95-215-111)175(289)236-135(86-110-47-57-116(257)58-48-110)173(287)230-131(80-99(8)9)172(286)239-138(89-148(199)259)177(291)231-130(79-98(6)7)170(284)232-132(81-100(10)11)178(292)244-156(105(16)252)186(300)227-126(33-23-71-213-195(207)208)190(304)248-75-26-35-143(248)181(295)223-120(32-22-70-212-194(205)206)161(275)228-127(157(200)271)83-107-41-51-113(254)52-42-107/h39-58,91,95-105,117-146,155-156,250-257H,17-38,59-90,92-94,196-197H2,1-16H3,(H2,198,258)(H2,199,259)(H2,200,271)(H,209,215)(H,214,294)(H,216,281)(H,217,282)(H,218,274)(H,219,260)(H,220,283)(H,221,290)(H,222,279)(H,223,295)(H,224,296)(H,225,297)(H,226,299)(H,227,300)(H,228,275)(H,229,280)(H,230,287)(H,231,291)(H,232,284)(H,233,293)(H,234,276)(H,235,288)(H,236,289)(H,237,277)(H,238,285)(H,239,286)(H,240,278)(H,241,272)(H,242,273)(H,243,298)(H,244,292)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H4,201,202,210)(H4,203,204,211)(H4,205,206,212)(H4,207,208,213)/t101-,102-,103-,104-,105+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,155-,156-/m0/s1 |
InChI Key |
RBHVYOZPGFYUBN-YNVORAAPSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N |
Synonyms |
H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-](/img/structure/B574869.png)



![(S)-2,3-DIMETHOXY-5-[3-[[(4-METHYLPHENYL)-SULFONYL]OXY]-PROPYL]-N-[[1-(2-PROPENYL)-2-PYRROLIDINYL]METHYL]-BENZAMIDE](/img/structure/B574883.png)
![2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate](/img/structure/B574890.png)
